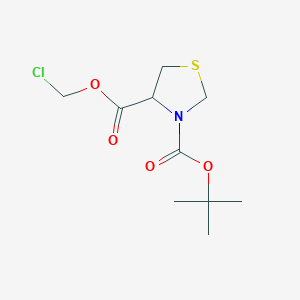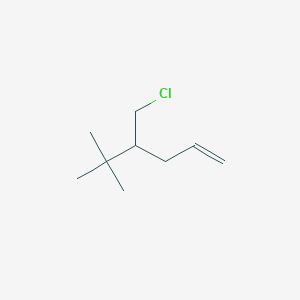
4-(Chloromethyl)-5,5-dimethylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-5,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5,5-dimethylhex-1-ene typically involves the chloromethylation of 5,5-dimethylhex-1-ene. This can be achieved through the reaction of 5,5-dimethylhex-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives such as 4-(azidomethyl)-5,5-dimethylhex-1-ene.
Oxidation: Products like 4-(formylmethyl)-5,5-dimethylhex-1-ene.
Reduction: 4-(methyl)-5,5-dimethylhex-1-ene.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-5,5-dimethylhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Chloromethyl methyl ether: Used in similar substitution reactions but differs in its reactivity and applications.
4-(Chloromethyl)benzoic acid: Another chloromethyl compound with distinct properties and uses.
Uniqueness: 4-(Chloromethyl)-5,5-dimethylhex-1-ene is unique due to its specific structure, which imparts distinct reactivity and potential applications compared to other chloromethyl compounds. Its hexene backbone and dimethyl groups contribute to its stability and versatility in chemical reactions.
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
4-(chloromethyl)-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3 |
Clave InChI |
GHWTZAFFJOHHML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



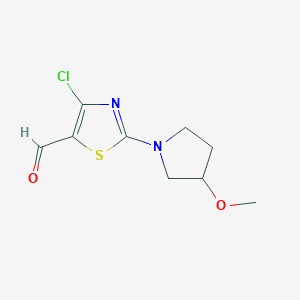
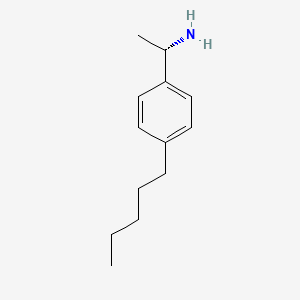
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)

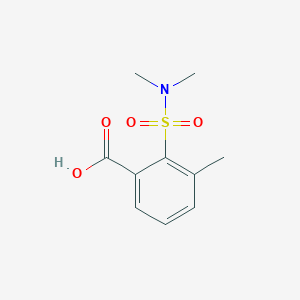
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
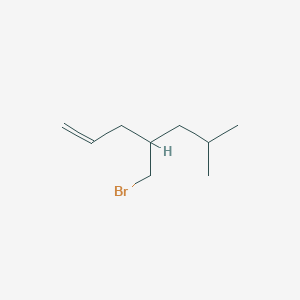

methanol](/img/structure/B13189260.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

